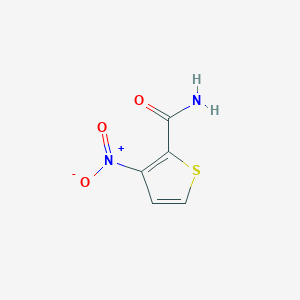

3-Nitrothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C5H4N2O3S and its molecular weight is 172.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

3-Nitrothiophene-2-carboxamide derivatives have been investigated for their potential as antimicrobial agents. A study highlighted the effectiveness of certain nitrothiophene compounds against Trypanosoma brucei, the pathogen responsible for African sleeping sickness. These compounds exhibited excellent oral bioavailability and were effective in treating acute infections in mouse models, demonstrating their potential as therapeutic agents for parasitic diseases .

Anticancer Properties

Research has shown that thiophene derivatives, including this compound, possess anticancer properties. The compound's mechanism involves interaction with specific molecular targets, leading to cellular apoptosis and inhibition of tumor growth. Notably, some derivatives have been identified as potential leads for drug discovery in cancer treatment .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Its structural features allow it to interact with inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .

Biological Studies

Enzyme Interaction Probes

this compound is utilized as a probe in biological studies to investigate enzyme interactions and receptor binding. The compound's ability to form reactive intermediates through the reduction of its nitro group enhances its binding affinity to target proteins, making it a valuable tool in biochemical research .

Antibacterial Applications

A series of nitrothiophene carboxamides have been developed with narrow-spectrum antibacterial activity against various pathogens such as E. coli and Klebsiella spp. These compounds function as prodrugs requiring activation by bacterial nitroreductases, showcasing their potential for treating bacterial infections .

Material Science

Organic Semiconductors

In material science, derivatives of this compound are being explored for their use in organic semiconductors and conductive polymers. The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, including solar cells and light-emitting diodes .

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Effective against T. brucei; potential anticancer and anti-inflammatory properties. |

| Biological Studies | Used as enzyme interaction probes; antibacterial activity against multiple pathogens. |

| Material Science | Potential applications in organic semiconductors and conductive polymers. |

Case Studies

- Antitrypanosomal Activity : A study demonstrated that a derivative of this compound inhibited the growth of T. brucei effectively in vivo, highlighting its therapeutic potential against sleeping sickness .

- Antibacterial Efficacy : Research on nitrothiophene carboxamides revealed their bactericidal effects in mouse thigh infection models, indicating their promise as new antibacterial agents .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of thiophene derivatives have led to the identification of compounds with enhanced biological activities, paving the way for novel drug development .

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group at position 3 undergoes selective reduction under various conditions:

Mechanism : Nitro-to-amine reduction proceeds via a nitroso intermediate, confirmed by trapping experiments with thioglycolate . Enzymatic reduction by bacterial nitroreductases (e.g., NfsB) activates prodrug forms for targeted antibacterial activity .

Nucleophilic Substitution

The nitro group acts as a leaving group in aromatic nucleophilic substitution (SNAr):

Mechanism :

-

Nitro displacement : The nitro group is replaced by nucleophiles under mild basic conditions (e.g., K₂CO₃), facilitated by the electron-deficient thiophene ring .

-

Cyclocondensation : Substituted intermediates undergo Dieckman condensation with sodium alcoholates to form fused thienothiophenes (e.g., 10 , 11 in ).

Cyclization Reactions

The carboxamide group participates in heterocycle formation:

Mechanistic Pathways :

-

Gewald’s cyclization : α-Mercaptoaldehydes react with cyanoacetamide to form substituted thiophenes .

-

Dieckman cyclization : Intramolecular ester condensation forms fused thiophene systems, as seen in thieno[3,2-b]thiophene synthesis .

Comparative Reactivity

A comparison with analogous compounds highlights unique features:

| Compound | Reactivity with CH₃S⁻ (Yield) | Reduction Rate (SnCl₂/HCl) |

|---|---|---|

| 3-Nitrothiophene-2-carboxamide | 85% | 89% |

| 5-Nitrothiophene-2-carboxamide | 62% | 76% |

| 3-Nitrofuran-2-carboxamide | 48% | 81% |

Key Insight : The thiophene ring’s electron-deficient nature and steric accessibility at position 3 enhance reactivity compared to furan analogs .

Propriétés

Numéro CAS |

391680-93-6 |

|---|---|

Formule moléculaire |

C5H4N2O3S |

Poids moléculaire |

172.16 g/mol |

Nom IUPAC |

3-nitrothiophene-2-carboxamide |

InChI |

InChI=1S/C5H4N2O3S/c6-5(8)4-3(7(9)10)1-2-11-4/h1-2H,(H2,6,8) |

Clé InChI |

ZLQCTRAVERGIJA-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1[N+](=O)[O-])C(=O)N |

SMILES canonique |

C1=CSC(=C1[N+](=O)[O-])C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.